molecular formula C8H9ClN2O2S B11796165 5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid

5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid

Cat. No.: B11796165
M. Wt: 232.69 g/mol
InChI Key: YZUFFLNZAXEIAI-UHFFFAOYSA-N
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Description

5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a chlorine atom at the 5-position and a pyrrolidinyl group at the 2-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with chloroacetyl chloride to form 2-chloro-1,3-thiazole, which is then reacted with pyrrolidine to yield the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiazole ring can be subjected to oxidation or reduction under specific conditions.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution: Products include derivatives with different substituents at the 5-position.

    Oxidation: Oxidized products may include sulfoxides or sulfones.

    Reduction: Reduced products may feature hydrogenated thiazole rings.

Scientific Research Applications

Synthesis Pathways

The synthesis of 5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid has been achieved through various methods, emphasizing its versatility. Common synthetic approaches include:

  • Condensation Reactions : Utilizing pyrrolidine and thiazole derivatives to create the target compound.
  • Substitution Reactions : Chlorination and carboxylation steps that introduce the necessary functional groups.

These methods allow for modifications that can enhance biological activity or yield related compounds with specific properties .

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against a range of bacterial and fungal strains, comparable to established antibiotics like penicillin and ciprofloxacin .
  • Antioxidant Activity : Some derivatives of this compound have demonstrated potent antioxidant properties, with certain variants exhibiting activity higher than ascorbic acid in scavenging free radicals .
Compound NameStructure FeaturesBiological Activity
This compoundThiazole ring with chlorine substitutionAntimicrobial, Antioxidant
4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carboxylic acidSimilar thiazole structure; different carboxylic positionAntimicrobial
Methyl 5-(2-furoyl)-2-(pyrrolidin-1-yl)-1,3-thiazoleContains furoyl group; potential anti-inflammatory effectsAnalgesic

Therapeutic Potential

The ongoing research into the pharmacological properties of this compound suggests potential applications in:

  • Pharmaceutical Development : Its antimicrobial and antioxidant properties make it a candidate for developing new drugs targeting infections or oxidative stress-related conditions.
  • Material Science : The compound's unique chemical structure may also find applications in creating novel materials with specific functionalities.

Case Studies

Several studies have explored the efficacy of this compound in various contexts:

  • Antimicrobial Screening : A study evaluated its effectiveness against various pathogens, demonstrating promising results that warrant further investigation for therapeutic use .
  • Antioxidant Evaluations : Research involving DPPH radical scavenging assays indicated that certain derivatives possess significant antioxidant activity, suggesting their potential role in preventing oxidative damage in biological systems .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidinyl group enhances binding affinity to certain enzymes or receptors, while the thiazole ring contributes to the overall stability and activity of the compound . The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chlorine atom and the carboxylic acid group enhances its reactivity and potential for forming diverse derivatives .

Biological Activity

5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthetic pathways, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a pyrrolidine moiety, and a carboxylic acid functional group. Its molecular formula is C9H10ClN2O2SC_9H_{10}ClN_2O_2S with a molecular weight of approximately 232.69 g/mol. The chlorine atom at the 5-position of the thiazole ring is significant for enhancing its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown efficacy against several Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. Its minimum inhibitory concentration (MIC) values indicate significant antibacterial potential.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cells, particularly in lung adenocarcinoma models (A549 cells). The compound's mechanism of action is believed to involve modulation of specific biochemical pathways related to cell proliferation and apoptosis.
  • Antioxidant Activity : The compound has demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. It was found to possess higher antioxidant activity than ascorbic acid in certain assays.

Synthesis Pathways

Various synthetic methods have been explored for producing this compound. These methods allow for modifications that may enhance its biological activity:

  • Condensation Reactions : Utilizing thiazole derivatives with pyrrolidine and carboxylic acid moieties.
  • Cyclization Techniques : Employing cyclization reactions to form the thiazole ring while incorporating the chlorine substituent.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure FeaturesBiological Activity
4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carboxylic acidSimilar thiazole structure; different carboxylic positionAntimicrobial
Methyl 5-(2-furoyl)-2-(pyrrolidin-1-yl)-1,3-thiazoleContains furoyl group; potential anti-inflammatory effectsAnalgesic
5-Pyrrolidinyl-thiazole derivativesVarying substituents on thiazole ringDiverse biological activities

The distinct chlorine substitution and pyrrolidine attachment in this compound contribute to its unique pharmacological profile compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Efficacy : A study reported that derivatives of this compound showed significant antibacterial activity against resistant strains of bacteria, suggesting its role in combating antibiotic resistance.
  • Anticancer Activity Assessment : In vitro tests demonstrated that treatment with this compound significantly reduced cell viability in A549 lung cancer cells by over 60%, indicating strong anticancer potential.
  • Antioxidant Testing : Using DPPH radical scavenging assays, the compound exhibited substantial antioxidant activity, reinforcing its potential utility in formulations aimed at oxidative stress-related conditions.

Properties

Molecular Formula

C8H9ClN2O2S

Molecular Weight

232.69 g/mol

IUPAC Name

5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C8H9ClN2O2S/c9-6-5(7(12)13)10-8(14-6)11-3-1-2-4-11/h1-4H2,(H,12,13)

InChI Key

YZUFFLNZAXEIAI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=C(S2)Cl)C(=O)O

Origin of Product

United States

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